molecular formula C22H29N3O4 B4480486 N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

Cat. No.: B4480486
M. Wt: 399.5 g/mol
InChI Key: JTICZRQQMMRMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenyl group, a trimethoxybenzyl group, and a piperidyl group attached to the urea moiety

Preparation Methods

The synthesis of N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 3,4,5-trimethoxybenzylamine with phenyl isocyanate under mild conditions can yield the desired product . Another method involves the use of potassium isocyanate in water, which provides a catalyst-free and scalable synthesis route . Industrial production methods typically focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidyl groups, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-13-16(14-20(28-2)21(19)29-3)15-25-11-9-18(10-12-25)24-22(26)23-17-7-5-4-6-8-17/h4-8,13-14,18H,9-12,15H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTICZRQQMMRMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Reactant of Route 2
Reactant of Route 2
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Reactant of Route 6
Reactant of Route 6
N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.